
(3-aminoazétidin-1-yl)(1-méthyl-1H-indol-2-yl)méthanone
Vue d'ensemble
Description
(3-aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidine ring, an indole moiety, and a methanone group, which contribute to its diverse reactivity and biological activity.
Applications De Recherche Scientifique
(3-aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases involving abnormal cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives have been found to inhibit tubulin polymerization , but it’s unclear if this applies to “(3-aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone”.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have antiviral activity and can inhibit the replication of viruses
Result of Action
The molecular and cellular effects of indole derivatives can vary depending on the specific compound and its mode of action. Some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Indole Functionalization: The indole moiety is introduced through reactions such as Fischer indole synthesis or via direct functionalization of pre-formed indole rings.
Coupling Reactions: The final step involves coupling the azetidine and indole fragments through a methanone linkage, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3-aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-aminoazetidin-1-yl)(1H-indol-2-yl)methanone: Lacks the methyl group on the indole ring.
(3-aminoazetidin-1-yl)(1-methyl-1H-indol-3-yl)methanone: Substitution at the 3-position of the indole ring instead of the 2-position.
(3-aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)ethanone: Contains an ethanone group instead of a methanone group.
Uniqueness
The unique combination of the azetidine ring, indole moiety, and methanone group in (3-aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone imparts distinct chemical and biological properties that are not observed in the similar compounds listed above. This uniqueness makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(3-aminoazetidin-1-yl)-(1-methylindol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15-11-5-3-2-4-9(11)6-12(15)13(17)16-7-10(14)8-16/h2-6,10H,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECYKJWPPWGZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)
![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)
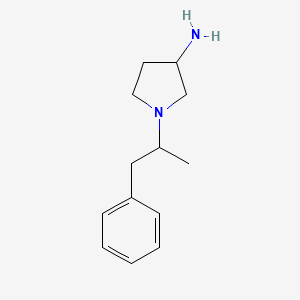

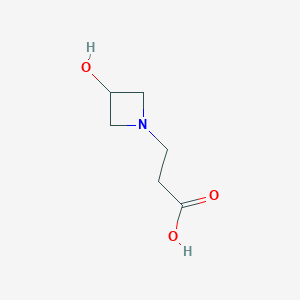
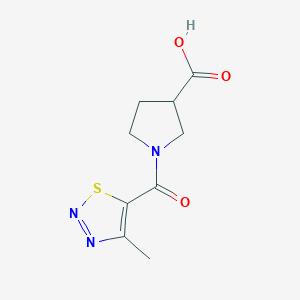
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)
![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)
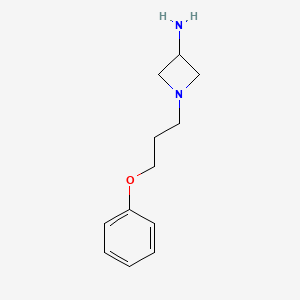
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1489049.png)
![1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1489051.png)
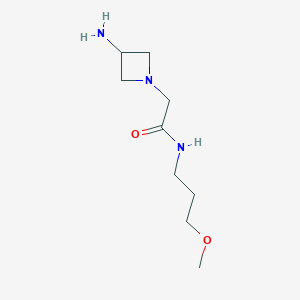
![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489055.png)
